molecular formula C16H11FN2O B1269237 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 36640-40-1

3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1269237
CAS RN: 36640-40-1
M. Wt: 266.27 g/mol
InChI Key: AQESLSBUZSGPEX-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in the scientific community due to its interesting chemical and physical properties. Research has delved into its synthesis, molecular structure analysis, chemical reactions, and both physical and chemical properties to understand its potential applications in various fields.

Synthesis Analysis

The synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been explored through various chemical pathways. One method involves the condensation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with 2-naphthyl-or 6-quinolylamine and CH-acids, yielding new derivatives with potential for further chemical investigation (Kozlov & Gusak, 2007).

Molecular Structure Analysis

The molecular structure of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been thoroughly investigated, revealing its optimized structure and vibrational frequencies through both experimental and theoretical approaches. The molecular electrostatic potential map highlights the negative electrostatic potential regions, primarily localized over the carbonyl group, indicating possible sites for electrophilic attack (Mary et al., 2015).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, forming benzo[f]quinoline, benzo[a]phenanthridine, benzo[a]acridine, and 4,7-phenanthroline derivatives when condensed with specific reagents. These reactions highlight its versatility in synthesizing complex heterocyclic compounds (Kozlov & Gusak, 2007).

Physical Properties Analysis

The physical properties, including solvatochromic effects and crystal structures, have been studied to understand the behavior of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under different conditions. The emission spectrum in polar solvents and the impact of solvent polarity on its photophysical properties offer insights into its potential applications in material science (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, have been explored through various analyses. Notably, the frontier molecular orbital analysis and natural bonding orbital analysis shed light on its stability, charge transfer, and hyper-conjugative interactions, presenting a comprehensive view of its chemical behavior (Mary et al., 2015).

Scientific Research Applications

Synthesis and Crystal Structures

  • Researchers have explored the synthesis and crystal structures of compounds including 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing insights into the molecular geometry and structural characteristics of these pyrazole compounds (Loh et al., 2013).

Spectroscopy and Molecular Docking Studies

  • The molecular structure, vibrational frequencies, and potential energy distribution of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde were examined using spectroscopic methods and molecular docking studies, which indicated potential phosphodiesterase inhibitory activity (Mary et al., 2015).

Antimicrobial and Cytotoxicity Applications

  • A study focusing on heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, assessed their antimicrobial activities and cytotoxicity, revealing variations in activity based on the Schiff base moiety used (Hamed et al., 2020).

Biological Activities

  • Novel pyrazole derivatives of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, including variations of this compound, have been synthesized and evaluated for anti-inflammatory and analgesic activities (Selvam et al., 2011).

Synthesis and Pharmaceutical Potential

  • Research on the synthesis of derivatives such as 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and their evaluation for antioxidant and anti-inflammatory activities highlights the pharmaceutical potential of these compounds (Sudha et al., 2021).

properties

IUPAC Name

3-(4-fluorophenyl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQESLSBUZSGPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351471
Record name 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199360
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS RN

36640-40-1
Record name 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36640-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
NC Desai, VV Joshi, KM Rajpara, HV Vaghani… - Journal of Fluorine …, 2012 - Elsevier
A series of compounds 2-(5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-ones (4a–q) were synthesized and structures of these …
Number of citations: 119 www.sciencedirect.com
A Kumar, S Jain, M Parle, N Jain, P Kumar - EXCLI journal, 2013 - ncbi.nlm.nih.gov
A series of 3-aryl-1-phenyl-1H-pyrazole derivatives was synthesized in good yield and assayed in vitro as inhibitors of the mice acetylcholinesterase (AChE) and two goat liver …
Number of citations: 27 www.ncbi.nlm.nih.gov
AT Taher, MTM Sarg, NRES Ali, NH Elnagdi - Bioorganic chemistry, 2019 - Elsevier
Reported herein are the design, synthesis, and pharmacologic evaluation of novel pyrazole and pyrazoline derivatives. The study presents the effect of lengthening of carbon chain in …
Number of citations: 70 www.sciencedirect.com
NC Desai, GM Kotadiya, AR Trivedi… - Medicinal Chemistry …, 2016 - Springer
A rational approach was adopted for the synthesis of 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones (5a–n) using …
Number of citations: 21 link.springer.com
T Thakor, J Savjani - Int. J. Pharm. Tech. Res, 2014 - Citeseer
Pyrazole substituted coumarin derivatives were synthesised via multi-component reaction namely 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde containing 4-hydroxy-…
Number of citations: 10 citeseerx.ist.psu.edu
NC Desai, DV Vaja, SB Joshi, VM Khedkar - Research on Chemical …, 2021 - Springer
We have developed a simple synthetic protocol for the preparation of novel 3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-arylisoxazoles. The structure of synthesized compounds …
Number of citations: 15 idp.springer.com
MA PrabhunathYogia, N Hussainb, R Khanamb… - iranjoc.qaemiau.ac.ir
Phenyl hydrazine treated with variable acetophenone to give substituted phenyl carbonyl hydrazone compounds, 1-(1-substituted-2-ylethylidene)-2-phenylhydrazine (1a-e). This is …
Number of citations: 4 iranjoc.qaemiau.ac.ir
PC Dhale, PA Ubale, KD Sonawane, NM Naik… - Results in …, 2023 - Elsevier
Preparation of sequence of Co(II) and Ni(II) metal complexes (C1a - C3a and C1b - C3b) of bidentate ligands (L1 - L3) has been resulted from the condensation of substituted 1,2,4-…
Number of citations: 0 www.sciencedirect.com
S Viveka, Dinesha, GK Nagaraja, P Shama… - Medicinal Chemistry …, 2018 - Springer
A series of pyrazole integrated thiazolo[2,3-b]dihydropyrimidinone derivatives were synthesized as dual anti-inflammatory and antimicrobial agents. Among the compounds studied, 3-…
Number of citations: 17 idp.springer.com
XH Lv, QS Li, ZL Ren, MJ Chu, J Sun, X Zhang… - European Journal of …, 2016 - Elsevier
A series of novel (E)-1,3-diphenyl-1H-pyrazole derivatives containing O-benzyl oxime moiety were firstly synthesized and their immunosuppressive activities were evaluated. Among all …
Number of citations: 20 www.sciencedirect.com

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